2,3,4,6-Tetra-O-benzyl-D-galactopyranose

Catalog No.
S797751
CAS No.
6386-24-9
M.F
C34H36O6
M. Wt
540.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose

CAS Number

6386-24-9

Product Name

2,3,4,6-Tetra-O-benzyl-D-galactopyranose

IUPAC Name

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol

Molecular Formula

C34H36O6

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34?/m1/s1

InChI Key

OGOMAWHSXRDAKZ-BJPULKCASA-N

SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
  • Glycosyl Donor in Glycosylation Reactions

    TBG acts as a glycosyl donor in glycosylation reactions, a fundamental process for creating glycosidic bonds between carbohydrates. These bonds are crucial for building complex carbohydrates like glycolipids and glycosides, which play essential roles in biological systems []. The benzyl groups ensure chemoselectivity, directing the glycosylation to specific positions on the acceptor molecule. [, ]

  • Synthesis of Oligosaccharides and Glycosides

    By utilizing TBG as a glycosyl donor, researchers can synthesize complex oligosaccharides and glycosides. These molecules have diverse applications in biological research, including studies on carbohydrate-protein interactions, drug development, and the creation of functional materials. [, ]

  • Preparation of Modified Carbohydrates

    The benzyl protecting groups in TBG can be selectively removed or manipulated, allowing for the preparation of structurally modified carbohydrates. These modified sugars can be valuable probes for studying carbohydrate function or serve as starting materials for synthesizing novel carbohydrate-based molecules with potential therapeutic applications. [, ]

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is a synthetic carbohydrate derivative characterized by the presence of four benzyl groups attached to the hydroxyl groups of D-galactopyranose. Its molecular formula is C₃₄H₃₆O₅, and it is commonly used as a building block in glycosylation reactions for the synthesis of complex carbohydrates and glycosides. This compound serves dual roles as both a galactosyl donor and acceptor, facilitating the construction of various saccharide structures in organic synthesis .

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is primarily utilized in glycosylation reactions, where it acts as a glycosyl donor. It can participate in reactions to form glycosidic bonds with various acceptors, leading to the formation of more complex carbohydrate structures. The compound is particularly noted for its utility in synthesizing 1-C-alpha-D-glucopyranose derivatives, showcasing its versatility in carbohydrate chemistry .

While specific biological activities of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose are not extensively documented, its role as a precursor in the synthesis of biologically active oligosaccharides suggests potential applications in medicinal chemistry. Carbohydrates play critical roles in various biological processes, including cell recognition and signaling pathways. Therefore, derivatives synthesized from 2,3,4,6-Tetra-O-benzyl-D-galactopyranose may exhibit significant biological properties depending on their structure and configuration .

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose typically involves the selective protection of hydroxyl groups on D-galactopyranose using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The general steps include:

  • Protection: Reacting D-galactopyranose with benzyl bromide and a base to introduce benzyl groups onto the hydroxyls.
  • Purification: The product is purified through crystallization or chromatography to isolate the desired tetra-O-benzyl derivative.
  • Characterization: The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure .

2,3,4,6-Tetra-O-benzyl-D-galactopyranose finds applications primarily in organic synthesis and pharmaceutical development. Its ability to act as a glycosyl donor makes it valuable for:

  • Synthesis of Oligosaccharides: It is employed in constructing complex oligosaccharides that can be used for research or therapeutic purposes.
  • Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of various pharmaceutical agents that require carbohydrate moieties .

Several compounds share structural similarities with 2,3,4,6-Tetra-O-benzyl-D-galactopyranose. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
2,3,4-Tri-O-benzyl-D-galactopyranoseThree benzyl groupsFewer protective groups than tetra-derivative
2,3,4,6-Tetra-O-benzyl-D-glucopyranoseSimilar structure but with glucoseUtilized for glucoside synthesis
Methyl α-D-galactopyranosideMethyl group instead of benzyl groupsSimpler structure; used for different applications
1-C-alpha-D-glucopyranoseUnprotected glucose derivativeDirectly involved in metabolic pathways

The uniqueness of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose lies in its specific protective strategy that allows for selective reactivity in glycosylation reactions while maintaining stability during synthetic processes. This versatility makes it a crucial component in carbohydrate chemistry compared to its analogs .

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3,4,6-tetra-O-benzyl-D-glucopyranose

Dates

Modify: 2023-08-15

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